![molecular formula C11H11NOS B1192774 Ferroptosis Inducer](/img/new.no-structure.jpg)
Ferroptosis Inducer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferroptosis Inducer is a novel this compound, killing selected cancer cell lines by harnessing reactive oxygen species (ROS).
Wissenschaftliche Forschungsanwendungen
Mechanisms of Ferroptosis Induction
Ferroptosis is primarily induced through the accumulation of lipid peroxides, which can be triggered by several compounds known as ferroptosis inducers (FINs). Key mechanisms include:
- Inhibition of Glutathione Peroxidase 4 (GPX4) : Compounds like RSL3 and erastin inhibit GPX4, leading to increased lipid peroxidation and subsequent cell death .
- Disruption of Cystine Uptake : Erastin inhibits the cystine/glutamate antiporter system Xc-, reducing cystine levels and depleting glutathione, which is crucial for cellular antioxidant defense .
- Reactive Oxygen Species (ROS) Generation : Certain therapies, such as photodynamic therapy combined with FINs, enhance ROS production, further promoting ferroptosis .
Applications in Cancer Therapy
Ferroptosis induction has gained attention as a novel therapeutic strategy in cancer treatment. The following table summarizes key findings regarding the application of FINs across different cancer types:
Cancer Type | Ferroptosis Inducer | Mechanism | Outcome |
---|---|---|---|
Prostate Cancer | Erastin, RSL3 | Inhibition of GPX4; increased ROS | Reduced cell growth and migration |
Melanoma | RSL3 | Induction of oxidative stress | Enhanced sensitivity to therapy |
Pancreatic Ductal Adenocarcinoma | Cyst(e)inase | Cysteine depletion leading to ferroptosis | Significant tumor reduction |
Ovarian Cancer | FePt nanoparticles | Increased sensitivity to cisplatin via ferroptosis induction | Improved therapeutic efficacy |
These studies indicate that FINs can sensitize various cancer cells to chemotherapy and enhance the overall effectiveness of treatment regimens.
Immunotherapy Enhancement
Recent research has highlighted the potential of combining ferroptosis inducers with immunotherapy. By inducing ferroptosis in tumor cells, these therapies can create an immunogenic environment that enhances the efficacy of immune checkpoint inhibitors. For instance:
- Combination with PD-L1 Inhibitors : Studies have shown that ferroptosis can promote tumor immunity by enhancing the release of interferon-gamma (IFN-γ), thereby improving responses to PD-L1 blockade .
- Nanomedicine Approaches : Nanoparticles designed to deliver FINs selectively to tumors have demonstrated promising results in increasing the therapeutic index while minimizing systemic toxicity .
Emerging Applications Beyond Cancer
Ferroptosis induction is being explored beyond oncology, including:
- Neurodegenerative Diseases : Research suggests that modulating ferroptosis may provide therapeutic avenues for conditions like Alzheimer's and Parkinson's diseases by targeting oxidative stress pathways .
- Cardiovascular Health : Studies on cardiac ischemia-reperfusion injury indicate that inducing ferroptosis may help mitigate damage during heart attacks by promoting cell death in damaged tissues while preserving healthy cells .
Challenges and Future Directions
Despite the promising applications of ferroptosis inducers, several challenges remain:
- Selectivity and Toxicity : Ensuring that FINs selectively target cancer cells without affecting normal tissues is critical for clinical success.
- Understanding Resistance Mechanisms : Some tumors exhibit resistance to ferroptosis; understanding these mechanisms will be vital for developing effective combination therapies.
- Clinical Translation : More preclinical studies are needed to validate findings before transitioning to clinical trials.
Eigenschaften
Molekularformel |
C11H11NOS |
---|---|
Molekulargewicht |
205.275 |
IUPAC-Name |
(S)-3-(2-Ethynylthiazol-4-yl)-2-methylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11-12-9(6-14-11)8-4-5-10(13)7(8)2/h1,6,10,13H,4-5H2,2H3/t10-/m0/s1 |
InChI-Schlüssel |
UBTALUNCVHPQQK-JTQLQIEISA-N |
SMILES |
O[C@@H]1C(C)=C(C2=CSC(C#C)=N2)CC1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Ferroptosis Inducer |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.